3-Chloro-2,6-difluorobenzonitrile
Overview
Description
3-Chloro-2,6-difluorobenzonitrile is an organic compound with the molecular formula C7H2ClF2N and a molecular weight of 173.55 g/mol . It is a derivative of benzonitrile, characterized by the presence of chlorine and fluorine atoms on the benzene ring. This compound is used in various chemical syntheses and has applications in different scientific fields.
Mechanism of Action
Mode of Action
Like many other chemical compounds, it is likely that 3-chloro-2,6-difluorobenzonitrile binds to its target(s) and induces conformational changes that affect the target’s function .
Biochemical Pathways
The compound’s effects on these pathways and their downstream effects would depend on its specific targets .
Pharmacokinetics
These properties would have a significant impact on the bioavailability of this compound .
Result of Action
These effects would depend on the compound’s specific targets and the biochemical pathways it affects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. These factors could include temperature, pH, and the presence of other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-2,6-difluorobenzonitrile can be synthesized through the halogen exchange reaction of 2,3,6-trichlorobenzonitrile with potassium fluoride in the presence of an aprotic polar solvent such as N-methyl-2-pyrrolidone . The reaction is typically carried out under mild conditions with a palladium or platinum oxide catalyst and a tertiary amine compound like triethylamine .
Industrial Production Methods
Industrial production of this compound involves similar halogen exchange reactions, often optimized for higher yields and purity. The use of phase transfer catalysts, such as quaternary ammonium compounds, can enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2,6-difluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or ammonia can be used for nucleophilic substitution reactions.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst can be used for reduction reactions.
Major Products
Substitution: Products include various substituted benzonitriles depending on the nucleophile used.
Reduction: The major product is 3-chloro-2,6-difluorobenzylamine.
Scientific Research Applications
3-Chloro-2,6-difluorobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of agrochemicals and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
- 2,6-Difluorobenzonitrile
- 3-Chloro-4-fluorobenzonitrile
- 2-Amino-6-fluorobenzonitrile
Uniqueness
3-Chloro-2,6-difluorobenzonitrile is unique due to the specific positioning of chlorine and fluorine atoms on the benzene ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
3-chloro-2,6-difluorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF2N/c8-5-1-2-6(9)4(3-11)7(5)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYALCKFGISNFMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C#N)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70524824 | |
Record name | 3-Chloro-2,6-difluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70524824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86225-73-2 | |
Record name | 3-Chloro-2,6-difluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70524824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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